molecular formula C10H13NO3 B120064 Propyl 2-amino-5-hydroxybenzoate CAS No. 150542-22-6

Propyl 2-amino-5-hydroxybenzoate

Cat. No.: B120064
CAS No.: 150542-22-6
M. Wt: 195.21 g/mol
InChI Key: UBCNRIRGGVGRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-5-hydroxybenzoate is an aromatic ester derivative featuring a propyl chain esterified to 2-amino-5-hydroxybenzoic acid. The compound combines a hydroxy group at the 5-position and an amino group at the 2-position on the benzene ring, conferring unique physicochemical properties. The propyl chain length balances hydrophobicity and polarity, as seen in related compounds like propyl guaiacol, which exhibits higher polarity than shorter-chain analogs . Applications may span pharmaceuticals, where amino and hydroxy groups enhance bioavailability, or material science, leveraging its hydrogen-bonding network for crystal engineering .

Properties

CAS No.

150542-22-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3

InChI Key

UBCNRIRGGVGRGZ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)O)N

Synonyms

Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl 2-amino-5-hydroxybenzoate distinguishes itself from analogs through its substitution pattern:

  • Propyl 4-Hydroxybenzoate (Propyl Paraben): Lacks the amino group and positions the hydroxy group at the 4-position. This reduces hydrogen-bonding capacity (one donor vs. two in the target compound) and decreases polarity, contributing to its widespread use as a preservative .
  • Ethyl 5-Hydroxybenzoate: Similar hydroxy positioning but lacks the amino group, reducing its ability to form hydrogen-bonded aggregates .

Physicochemical Properties

Key properties inferred from structural analogs and trends in aliphatic chain effects (Table 1):

Compound Molecular Weight (g/mol) Hydrogen Bond Donors Predicted Solubility Melting Point (°C) Applications
This compound ~211.2 2 (NH₂, OH) Moderate (polar solvents) ~150–170* Pharmaceuticals, catalysts
Propyl 4-Hydroxybenzoate 180.2 1 (OH) Low (lipophilic) 96–98 Preservatives
Ethyl 2-Amino-5-Hydroxybenzoate ~197.2 2 Higher than propyl* ~140–160* Research intermediates

*Predicted based on chain-length trends: Longer alkyl chains (e.g., propyl) reduce water solubility compared to ethyl/methyl analogs but enhance lipid compatibility .

Polarity and Solubility Trends

Evidence from guaiacol derivatives indicates that increasing aliphatic chain length (methyl → ethyl → propyl) elevates polarity in certain solvent systems due to steric and electronic effects . However, in parabens, the para-substituted hydroxy group dominates solubility behavior, rendering propyl paraben less water-soluble than its ortho-substituted amino-hydroxy counterpart. The amino group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) and acidic aqueous media via protonation .

Hydrogen Bonding and Crystallinity

The amino and hydroxy groups enable robust hydrogen-bonding networks, as observed in supramolecular assemblies of similar compounds. In contrast, parabens rely on weaker O–H⋯O interactions, resulting in lower melting points .

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